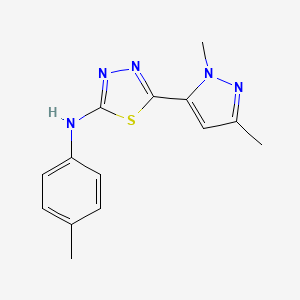![molecular formula C25H24N4OS B10897033 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B10897033.png)
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone is a complex organic compound that features a pyrazole ring and a tetrahydroquinazoline moiety
Méthodes De Préparation
The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and tetrahydroquinazoline intermediates, followed by their coupling through a sulfanyl linkage. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or thiols replace the existing substituent.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrazole and tetrahydroquinazoline derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone include other pyrazole and quinazoline derivatives These compounds may share similar structural features but differ in their substituents or functional groups, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C25H24N4OS |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H24N4OS/c30-23(29-22(15-16-26-29)18-9-3-1-4-10-18)17-31-25-27-21-14-8-7-13-20(21)24(28-25)19-11-5-2-6-12-19/h1-6,9-12,16,22H,7-8,13-15,17H2 |
Clé InChI |
NQUYRRJNCZSNLR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NC(=N2)SCC(=O)N3C(CC=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10896955.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10896964.png)
![2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896965.png)
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10896966.png)

![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
![5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10896983.png)
![2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10896989.png)
![5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896998.png)
![3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]](/img/structure/B10896999.png)

![Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10897025.png)
![6-Amino-4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10897036.png)
![methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10897045.png)
